molecular formula C20H11Cl3N2O3S B2764960 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide CAS No. 477866-83-4

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide

Cat. No.: B2764960
CAS No.: 477866-83-4
M. Wt: 465.73
InChI Key: DINCHROZVVPUGH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, sulfonyl, and cyanide, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzoic acid with 4-[(4-chlorophenyl)sulfonyl]-3-cyanophenylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorides in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Shares the dichlorobenzene core but lacks the sulfonyl and cyanide groups.

    4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic substitutions.

    Cyanophenyl derivatives: Compounds with cyanide groups attached to different aromatic systems.

Uniqueness

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and cyanide groups, along with multiple chlorides, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-[4-(4-chlorophenyl)sulfonyl-3-cyanophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O3S/c21-14-2-5-16(6-3-14)29(27,28)19-8-4-15(9-13(19)11-24)25-20(26)12-1-7-17(22)18(23)10-12/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINCHROZVVPUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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